Thiophene-3-carboxylic acid

Description

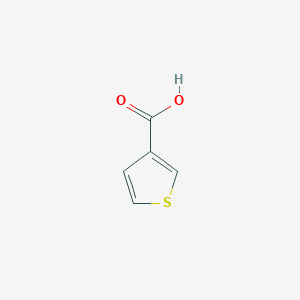

Structure

3D Structure

Properties

IUPAC Name |

thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2S/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVOMSDITJMNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2S | |

| Record name | b-thiophenic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

127340-37-8 | |

| Record name | 3-Thiophenecarboxylic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127340-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40236745 | |

| Record name | 3-Thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-13-1 | |

| Record name | 3-Thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiophenecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-thenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-THIOPHENECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V3012Q6BE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Thiophene-3-carboxylic Acid: Physicochemical Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-3-carboxylic acid, a heterocyclic organic compound, serves as a pivotal building block in the synthesis of a wide array of pharmaceutical and materials science products. Its unique electronic and structural properties, conferred by the sulfur-containing aromatic thiophene (B33073) ring, make it a versatile precursor in the development of novel therapeutic agents and functional polymers. This in-depth technical guide provides a thorough examination of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and an overview of its relevance in biological pathways, particularly in the context of drug discovery.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of this compound are summarized below, providing a quantitative basis for its application in research and development.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [1][2] |

| Molecular Formula | C₅H₄O₂S | [3][4] |

| Molecular Weight | 128.15 g/mol | [3][4] |

| Melting Point | 136-141 °C | [3][5] |

| Boiling Point | 271.1 °C at 760 mmHg | [3] |

| Density | 1.401 g/cm³ | [3] |

| Refractive Index | 1.606 | [3] |

| Flash Point | 117.8 °C | [3] |

Table 2: Chemical and Solubility Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 88-13-1 | [3][4] |

| pKa | 4.1 (at 25 °C) | [6][7] |

| Water Solubility | 4.3 g/L (at 25 °C) | [3] |

| Solubility in Organic Solvents | Soluble in alcohols and ethers. | [1] |

| InChI Key | YNVOMSDITJMNET-UHFFFAOYSA-N | [4] |

| SMILES | O=C(O)c1ccsc1 | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below. These protocols are based on standard laboratory practices for organic compounds.

Synthesis of this compound

While various methods exist for the synthesis of thiophene derivatives, a common route to this compound involves the hydrolysis of a corresponding ester or nitrile, which can be prepared through multi-step synthetic sequences. One illustrative approach is the Fiesselmann thiophene synthesis, which can yield substituted thiophenes that can be further modified to the desired carboxylic acid.

Experimental Workflow: Synthesis via Fiesselmann Reaction and Hydrolysis

Caption: A generalized workflow for the synthesis of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.[3][4][8]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The sample is heated at a rate of 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.[9]

Determination of Boiling Point

The boiling point can be determined using the Thiele tube method.[10][11][12]

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Measurement: The Thiele tube is heated gently. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted.

-

Data Recording: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

The solubility in water and organic solvents is determined by the following procedure:[13][14]

-

Water Solubility: A known mass (e.g., 10 mg) of this compound is added to a known volume (e.g., 1 mL) of deionized water in a vial at a constant temperature (e.g., 25 °C). The mixture is agitated until equilibrium is reached. If the solid dissolves completely, more solute is added until saturation is achieved. The concentration of the saturated solution is then determined.

-

Organic Solvent Solubility: The same procedure is repeated with various organic solvents (e.g., ethanol, diethyl ether) to determine its solubility profile.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is determined by potentiometric titration.[2][5][15]

-

Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

Data Collection: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.

Spectral Analysis Protocols

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[16]

-

Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 MHz).

-

Expected Signals: The spectrum is expected to show signals corresponding to the protons on the thiophene ring and the acidic proton of the carboxylic acid group. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (around 12-13 ppm).[17]

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a mull with Nujol.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Expected Absorptions: The spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (a strong band around 1700 cm⁻¹), and C-S stretching of the thiophene ring.[18][19][20]

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Electron Impact (EI) is a common ionization method for such molecules.[19][21][22]

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined.

-

Expected Fragments: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 128). Common fragmentation patterns for carboxylic acids include the loss of -OH (m/z = 111) and -COOH (m/z = 83).

Role in Signaling Pathways and Drug Development

This compound and its derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][23][24] While this compound itself is primarily a building block, its derivatives have been designed to target specific biological pathways.

A notable example is the development of benzo[b]this compound 1,1-dioxide derivatives as inhibitors of the RhoA/ROCK signaling pathway. This pathway is a key regulator of cell shape, motility, and proliferation, and its dysregulation is implicated in cancer metastasis.

Signaling Pathway: Inhibition of RhoA/ROCK Pathway by Benzo[b]thiophene Derivatives

Caption: Inhibition of the RhoA/ROCK signaling pathway by benzo[b]thiophene derivatives.

Conclusion

This compound is a fundamentally important heterocyclic compound with well-defined physical and chemical properties. Its utility as a scaffold in the synthesis of biologically active molecules continues to drive research in medicinal chemistry and materials science. The detailed protocols provided in this guide offer a practical framework for the accurate characterization of this compound, while the exploration of its derivatives' role in inhibiting key signaling pathways, such as the RhoA/ROCK pathway, highlights its potential in the development of targeted therapeutics. This comprehensive overview serves as a valuable resource for scientists and researchers engaged in the application of this compound in their respective fields.

References

- 1. benchchem.com [benchchem.com]

- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. pennwest.edu [pennwest.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. byjus.com [byjus.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. research.reading.ac.uk [research.reading.ac.uk]

- 17. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. fiveable.me [fiveable.me]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 23. researchgate.net [researchgate.net]

- 24. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Spectroscopic Profile of Thiophene-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Thiophene-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, complete with detailed experimental protocols and data analysis.

Chemical Structure and Properties

This compound, also known as 3-thenoic acid, is a five-membered aromatic heterocycle containing a sulfur atom, with a carboxylic acid substituent at the 3-position.

-

Molecular Formula: C₅H₄O₂S

-

Molecular Weight: 128.15 g/mol

-

CAS Number: 88-13-1

-

Appearance: White to off-white crystalline powder

-

Melting Point: 136-141 °C

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~12.1 | Singlet (broad) | - | COOH |

| 8.24 | Doublet of doublets | 3.0, 1.2 | H2 |

| 7.57 | Doublet of doublets | 5.1, 1.2 | H5 |

| 7.34 | Doublet of doublets | 5.1, 3.0 | H4 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O |

| ~138 | C3 |

| ~132 | C2 |

| ~128 | C5 |

| ~126 | C4 |

Solvent: DMSO-d₆, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1685 | Strong | C=O stretch (Carboxylic acid monomer) |

| ~1530 | Medium | C=C stretch (Thiophene ring) |

| ~1420 | Medium | C-O-H bend (in-plane) |

| ~1290 | Strong | C-O stretch |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

| ~750 | Strong | C-S stretch |

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 128 | 100 | [M]⁺ (Molecular ion) |

| 111 | High | [M-OH]⁺ |

| 83 | High | [M-COOH]⁺ or [C₄H₃S]⁺ |

| 55 | Medium | [C₃H₃S]⁺ |

| 39 | Medium | [C₃H₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) for ¹H NMR or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) for ¹³C NMR. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard.

-

¹H NMR Data Acquisition:

-

Frequency: 400 MHz

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 8278 Hz

-

-

¹³C NMR Data Acquisition:

-

Frequency: 100 MHz

-

Pulse Sequence: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 24038 Hz

-

-

Data Processing: The raw data was processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak of DMSO-d₆ at 39.52 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

FTIR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound was finely ground in an agate mortar and pestle.

-

The ground sample was then thoroughly mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

The mixture was transferred to a pellet press and compressed under high pressure to form a transparent pellet.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Data Processing: The spectrum was baseline corrected and the peaks were identified.

Mass Spectrometry

Mass spectra were obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: A small amount of the sample was introduced into the ion source via a direct insertion probe.

-

Ionization:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

-

Mass Analysis:

-

Mass Range: m/z 30-200

-

Scan Rate: 1000 amu/s

-

-

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Thiophene-3-carboxylic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of Thiophene-3-Carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of extensive, publicly accessible quantitative data, this guide focuses on presenting the currently available information and furnishing a detailed experimental protocol for researchers to determine solubility in their own laboratories.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its solubility in organic solvents is a critical parameter for its use in synthesis, purification, formulation, and various applications in drug development. This guide aims to consolidate the known solubility data and provide a practical framework for its experimental determination.

Solubility Data

The solubility of this compound is influenced by the polarity of the solvent, with a general trend of higher solubility in more polar solvents. The presence of the carboxylic acid group allows for hydrogen bonding, which enhances solubility in protic solvents.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Unit | Source |

| Water | Not Specified | 0.2 | g/10 mL | --INVALID-LINK--[1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | mg/mL | --INVALID-LINK--[2][3] |

Qualitative Solubility Information

General qualitative descriptions of the solubility of this compound have been reported:

-

Alcohols and Ethers: Generally well-soluble.[4]

-

Nonpolar Solvents: Solubility is expected to be lower.[4]

Experimental Protocols for Solubility Determination

To empower researchers to generate precise solubility data for their specific applications, two common and reliable experimental methods are detailed below: the gravimetric method and the UV/Vis spectrophotometry method.

Gravimetric Method

This method is a straightforward and accurate way to determine solubility by measuring the mass of the dissolved solute in a saturated solution.

3.1.1. Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed drying dishes (e.g., aluminum pans)

-

Vacuum oven or desiccator

-

Pipettes and syringes

3.1.2. Experimental Procedure

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that solid material remains.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed drying dish. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Solvent Evaporation: Place the drying dish containing the filtrate in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen, followed by drying in a desiccator to a constant weight.

-

Mass Determination: Once the solvent is completely removed, accurately weigh the drying dish containing the dried solute.

-

Calculation: The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = [(mass of dish + solute) - (mass of empty dish)] / (volume of filtrate in mL) * 100

UV/Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It is a sensitive method that requires smaller sample volumes.

3.2.1. Materials and Equipment

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

The same materials for sample preparation and equilibration as in the gravimetric method.

3.2.2. Experimental Procedure

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a serial dilution of the stock solution to create a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (Absorbance = slope × Concentration + intercept).

-

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (steps 1 and 2).

-

Sample Withdrawal and Dilution: Withdraw a small, known volume of the clear, saturated supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Calculation:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of a solid compound in an organic solvent.

Caption: Experimental workflow for solubility determination.

Conclusion

References

The Influence of pH on the Aqueous Solubility of Thiophene-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of pH in modulating the aqueous solubility of thiophene-3-carboxylic acid. Understanding this relationship is paramount for researchers in drug development and other scientific fields where precise control of a compound's solubility is essential for formulation, bioavailability, and experimental design. This document provides a summary of key physicochemical properties, detailed experimental protocols for solubility and pKa determination, and a theoretical examination of the pH-solubility profile.

Core Concepts: pH, pKa, and Solubility

The aqueous solubility of an ionizable compound like this compound is intrinsically linked to its acidic or basic properties, quantified by its pKa, and the pH of the surrounding aqueous medium. This compound is a weak acid, meaning it can donate a proton (H⁺) to form its conjugate base, the thiophene-3-carboxylate anion.

The equilibrium between the undissociated acid (the neutral, generally less soluble form) and the dissociated carboxylate (the charged, generally more soluble form) is governed by the compound's pKa and the solution's pH. The Henderson-Hasselbalch equation describes this relationship:

pH = pKa + log([A⁻]/[HA])

Where:

-

[A⁻] is the concentration of the ionized form (thiophene-3-carboxylate)

-

[HA] is the concentration of the non-ionized form (this compound)

At a pH below the pKa, the non-ionized form predominates, leading to lower aqueous solubility. Conversely, at a pH above the pKa, the ionized form is more prevalent, resulting in a significant increase in solubility.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄O₂S | [1] |

| Molecular Weight | 128.15 g/mol | [1] |

| pKa (at 25°C) | 4.1 | [2] |

| Intrinsic Water Solubility (S₀) | 4.3 g/L (at 25°C) | |

| Water Solubility | 0.2 g/10 mL (20 g/L) | [3][4] |

| Melting Point | 136-141 °C | [3] |

| Appearance | White to off-white crystalline powder |

Note: There is a discrepancy in the reported water solubility values. The intrinsic solubility (S₀) represents the solubility of the undissociated form.

pH-Dependent Solubility Profile

For a monoprotic acid, the total solubility is the sum of the ionized and non-ionized forms:

S = S₀ * (1 + 10^(pH - pKa))

The following table presents the theoretical pH-dependent solubility of this compound, calculated using a pKa of 4.1 and an intrinsic solubility (S₀) of 4.3 g/L.

| pH | Calculated Total Solubility (g/L) |

| 2.0 | 4.33 |

| 3.0 | 4.64 |

| 4.0 | 7.64 |

| 4.1 (pKa) | 8.60 |

| 5.0 | 38.44 |

| 6.0 | 345.34 |

| 7.0 | 3414.34 |

This data is theoretical and serves as an illustration of the expected solubility trend.

Experimental Protocols

Accurate determination of pH-dependent solubility and pKa is crucial for characterizing a compound. Standardized experimental protocols are detailed below.

Determination of pKa

4.1.1. Potentiometric Titration

This is a highly precise method for determining the pKa of ionizable compounds.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of purified water to create a solution of a specific concentration (e.g., 0.01 M).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.

4.1.2. UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the compound.

-

Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO). Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total concentration of the compound but at different pH values.

-

Spectral Measurement: Measure the UV-Vis absorbance spectrum of each solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Determination of pH-Dependent Solubility

The Shake-Flask Method

This is the gold standard method for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions at the desired pH values.

-

Sample Preparation: Add an excess amount of solid this compound to a series of flasks, each containing a known volume of a specific pH buffer. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the flasks and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant. To remove any remaining solid particles, the sample should be filtered (using a filter that does not adsorb the compound) or centrifuged.

-

Quantification: Accurately dilute the filtered or centrifuged supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Calculate the solubility at each pH by correcting for the dilution factor. Plot the solubility as a function of pH to generate the pH-solubility profile.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

A Comprehensive Technical Guide to the Computational and DFT Studies of Thiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Thiophene-3-carboxylic acid through computational and Density Functional Theory (DFT) studies. It is designed to serve as a comprehensive resource, offering detailed methodologies, quantitative data, and visualizations to aid in further research and development. Thiophene (B33073) and its derivatives are significant heterocyclic compounds in medicinal chemistry and materials science, known for a wide range of biological activities including anticancer and antimicrobial properties.[1]

Molecular Structure and Optimization

The foundational step in the computational analysis of a molecule is the optimization of its geometric structure. For this compound, this is typically achieved using DFT methods, which provide a good balance between accuracy and computational cost. The optimized structure reveals key bond lengths and angles that are crucial for understanding the molecule's reactivity and interactions.

There are two primary conformations of this compound, which arise from the rotation of the carboxylic acid group relative to the thiophene ring.[2] These conformers are often very close in energy.

Below is a diagram representing the optimized molecular structure of this compound.

Table 1: Selected Optimized Geometric Parameters

The following table summarizes key bond lengths and angles for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C2-S1 | 1.725 |

| C5-S1 | 1.726 | |

| C2-C3 | 1.381 | |

| C3-C4 | 1.435 | |

| C4-C5 | 1.375 | |

| C3-C6 | 1.481 | |

| C6=O1 | 1.213 | |

| C6-O2 | 1.362 | |

| Bond Angle | C5-S1-C2 | 92.3 |

| S1-C2-C3 | 111.9 | |

| C2-C3-C4 | 112.4 | |

| C3-C4-C5 | 111.9 | |

| S1-C5-C4 | 111.4 | |

| C2-C3-C6 | 124.8 | |

| O1=C6-O2 | 123.1 |

Note: Atom numbering corresponds to the diagram above. Data is representative and may vary slightly based on the specific computational method and basis set used.

Vibrational Analysis: FT-IR and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental FT-IR and Raman spectra. This comparison helps in the accurate assignment of vibrational modes.

For this compound, characteristic vibrational modes include C-H stretching and bending, C=C and C-C ring stretching, C-S stretching, and the vibrations of the carboxylic acid group (C=O stretching, O-H stretching and bending).

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

This table presents a selection of key vibrational modes for this compound, comparing experimental values with those calculated using the B3LYP method.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |

| O-H stretch | ~3000 (broad) | - | 3085 | Carboxylic acid O-H |

| C-H stretch | 3108 | 3107 | 3110 | Thiophene ring C-H |

| C=O stretch | 1685 | 1680 | 1690 | Carboxylic acid C=O |

| C=C stretch | 1525 | 1528 | 1526 | Thiophene ring stretch |

| C-C stretch | 1415 | 1418 | 1410 | Thiophene ring stretch |

| C-S stretch | 647 | 637 | 649 | Thiophene ring C-S |

| O-H in-plane bend | 1290 | - | 1295 | Carboxylic acid O-H bend |

Note: Calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. The level of agreement between experimental and scaled calculated frequencies is generally very good.[3]

Electronic Properties: Frontier Molecular Orbitals

The electronic properties of a molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is typically localized over the thiophene ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO is often distributed across both the ring and the carboxylic acid group.

Table 3: Calculated Electronic Properties

The following table summarizes key electronic properties calculated for this compound.

| Property | Calculated Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.43 |

| HOMO-LUMO Gap (ΔE) | 5.42 |

| Ionization Potential | 6.85 |

| Electron Affinity | 1.43 |

| Electronegativity | 4.14 |

| Chemical Hardness | 2.71 |

Note: These values were calculated at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO gap of approximately 5.42 eV suggests that this compound is a relatively stable molecule, but its reactivity can be tuned through substitution.[1]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies. This analysis is useful for understanding hyperconjugation, charge transfer, and the strength of chemical bonds.

In this compound, significant NBO interactions include the delocalization of lone pair electrons from the sulfur and oxygen atoms into anti-bonding orbitals of the ring and carbonyl group. These interactions contribute to the overall stability and aromaticity of the molecule.

Methodologies and Protocols

Computational Protocol

A typical DFT study of this compound follows a standardized workflow. The diagram below illustrates the key steps involved in such a computational investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular structure, vibrational spectra, AIM, HOMO-LUMO, NBO, UV, first order hyperpolarizability, analysis of 3-thiophenecarboxylic acid monomer and dimer by Hartree-Fock and density functional theory. | Semantic Scholar [semanticscholar.org]

- 3. iosrjournals.org [iosrjournals.org]

Unlocking the Therapeutic Potential of Thiophene-3-carboxylic Acid: A Molecular Orbital Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-3-carboxylic acid, a versatile heterocyclic compound, stands as a critical scaffold in the landscape of medicinal chemistry and materials science. Its unique electronic structure, characterized by the sulfur-containing aromatic ring, imparts favorable properties for derivatization and biological activity. This technical guide provides a comprehensive analysis of this compound, with a particular focus on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) characteristics. Through a detailed exploration of its synthesis, experimental and computational characterization, and its role in targeting key signaling pathways in drug development, this document serves as a vital resource for professionals seeking to leverage the potential of this important molecule.

Introduction

This compound (3-TCA) is a five-membered heterocyclic compound featuring a thiophene (B33073) ring substituted with a carboxylic acid group at the 3-position. This arrangement of functional groups makes it a valuable building block in organic synthesis, leading to a diverse array of derivatives with significant applications. In the pharmaceutical industry, thiophene-based compounds have been incorporated into a multitude of drugs, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. The reactivity and electronic properties of 3-TCA are central to its utility, and understanding its molecular orbital structure is paramount for designing novel derivatives with enhanced therapeutic efficacy.

The frontier molecular orbitals, namely the HOMO and LUMO, are key determinants of a molecule's chemical reactivity and its electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity. This guide will delve into the theoretical and experimental analysis of the HOMO-LUMO characteristics of this compound, providing a foundation for its strategic application in drug design and development.

Synthesis and Experimental Characterization

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the Grignard reaction of 3-bromothiophene (B43185) followed by carboxylation with carbon dioxide.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

-

3-Bromothiophene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dry ice (solid carbon dioxide)

-

Iodine crystal (for activation)

-

Hydrochloric acid (aqueous solution)

-

Sodium hydroxide (B78521) (aqueous solution)

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: A flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings and a small crystal of iodine. A solution of 3-bromothiophene in anhydrous THF is added dropwise from the dropping funnel. The reaction may require gentle heating to initiate. Once started, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent, 3-thiophenylmagnesium bromide.

-

Carboxylation: The Grignard reagent solution is cooled in an ice-salt bath. Crushed dry ice is then added portion-wise to the stirred solution. An excess of dry ice is used to drive the reaction to completion.

-

Work-up and Isolation: After the addition of dry ice is complete and the reaction mixture has warmed to room temperature, the reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are then washed with a dilute sodium hydroxide solution to extract the carboxylic acid as its sodium salt. The aqueous basic extract is then acidified with concentrated hydrochloric acid to precipitate this compound. The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Experimental Characterization

The synthesized this compound is characterized using standard spectroscopic techniques to confirm its structure and purity.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, characteristic peaks are observed for the protons on the thiophene ring and the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms present in the molecule.

2.2.2. Vibrational Spectroscopy (FT-IR and FT-Raman)

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorptions include the broad O-H stretch of the carboxylic acid, the C=O stretch, and vibrations associated with the thiophene ring.

-

Fourier-Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy provides complementary vibrational information to FT-IR and is particularly useful for analyzing the skeletal vibrations of the thiophene ring.

General Experimental Protocol for FT-IR and FT-Raman:

-

FT-IR: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

FT-Raman: The solid sample is placed in a sample holder, and the spectrum is excited using a near-infrared laser (e.g., 1064 nm). The scattered light is collected and analyzed.

Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties and reactivity of this compound have been extensively studied using computational quantum chemistry methods. Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are powerful tools for determining the molecular orbital energies and visualizing their distributions.

Computational Methodology

A comprehensive theoretical study on the monomer and dimer of this compound was performed by Issaoui et al. (2015) using both Hartree-Fock (HF) and Density Functional Theory (DFT) with the B3LYP functional. The 6-311++G(d,p) basis set was employed for all calculations. This level of theory provides a good balance between computational cost and accuracy for describing the electronic structure of organic molecules. The calculations involved geometry optimization to find the most stable conformation of the molecule, followed by the calculation of molecular orbital energies.

Quantitative Data: HOMO-LUMO Energies

The calculated HOMO and LUMO energies, as well as the HOMO-LUMO energy gap (ΔE), are summarized in the tables below. These values provide quantitative insights into the electronic behavior of this compound.

Table 1: Calculated HOMO, LUMO, and Energy Gap for this compound Monomer

| Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| HF/6-311++G(d,p) | -8.54 | 1.85 | 10.39 |

| B3LYP/6-311++G(d,p) | -6.65 | -1.77 | 4.88 |

Table 2: Calculated HOMO, LUMO, and Energy Gap for this compound Dimer

| Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| HF/6-311++G(d,p) | -8.41 | 2.04 | 10.45 |

| B3LYP/6-311++G(d,p) | -6.53 | -1.63 | 4.90 |

Data sourced from Issaoui et al., Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015.

The data clearly shows that the DFT (B3LYP) method predicts a significantly smaller HOMO-LUMO gap compared to the Hartree-Fock method, which is a known trend. The DFT values are generally considered to be more in line with experimental observations for energy gaps. The dimerization of this compound through hydrogen bonding between the carboxylic acid groups has a minor effect on the HOMO and LUMO energies.

Application in Drug Development: Targeting the RhoA/ROCK Signaling Pathway

Derivatives of this compound have shown promise as anticancer agents. One of the key signaling pathways implicated in cancer cell proliferation, migration, and invasion is the RhoA/ROCK pathway.[2][3] The Rho family of small GTPases, including RhoA, act as molecular switches that regulate the actin cytoskeleton. The Rho-associated coiled-coil containing protein kinase (ROCK) is a major downstream effector of RhoA. Overactivation of the RhoA/ROCK pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

The RhoA/ROCK Signaling Pathway in Cancer

The schematic below illustrates the central role of the RhoA/ROCK pathway in cancer progression.

Caption: The RhoA/ROCK signaling pathway in cancer and its inhibition by this compound derivatives.

Experimental Workflow for Evaluating Anticancer Activity

The development of this compound derivatives as anticancer agents involves a series of in vitro assays to evaluate their efficacy.

Caption: Experimental workflow for the in vitro evaluation of anticancer activity of this compound derivatives.

Conclusion

This compound is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its synthesis is well-established, and its structure can be thoroughly characterized by a suite of spectroscopic techniques. The computational analysis of its molecular orbitals provides a deep understanding of its electronic properties and reactivity, with the HOMO-LUMO gap being a key parameter for predicting its chemical behavior. The application of this compound derivatives as inhibitors of the RhoA/ROCK signaling pathway highlights their potential in the development of novel anticancer therapeutics. This technical guide has provided a comprehensive overview of the synthesis, characterization, molecular orbital analysis, and a key therapeutic application of this compound, offering a valuable resource for researchers and professionals in the field. The continued exploration of this versatile scaffold is poised to yield further innovations in drug discovery and materials science.

References

Thiophene-3-carboxylic acid reaction mechanisms and intermediates

An In-depth Technical Guide to the Reaction Mechanisms and Intermediates of Thiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal heterocyclic compound, serving as a versatile building block in medicinal chemistry and materials science.[1][2] Its structure, featuring an aromatic thiophene (B33073) ring coupled with a carboxylic acid functional group, allows for a diverse range of chemical transformations.[2] Understanding the reaction mechanisms and key intermediates of this compound is fundamental for designing synthetic routes to novel pharmaceuticals, agrochemicals, and functional organic materials.[3][4] This guide provides a detailed exploration of the core reactions of this compound, focusing on electrophilic aromatic substitution, metal-catalyzed cross-coupling, and modifications of the carboxylic acid moiety.

Reactions of the Carboxylic Acid Group

The carboxylic acid group is a primary site for functionalization, enabling the synthesis of esters, amides, and other derivatives.

Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction that converts a carboxylic acid and an alcohol into an ester and water.[5][6] The reaction is an equilibrium process, often driven to completion by using the alcohol as a solvent or by removing water as it forms.[5][6]

Mechanism and Intermediates: The reaction proceeds through a series of reversible steps. The key is the initial protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[5][7][8] This activated intermediate is then attacked by the nucleophilic alcohol, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[5][8]

Caption: Fischer Esterification Mechanism.

Amide Formation via Acyl Chloride

A common and efficient method for forming amides involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.

Mechanism and Intermediates: this compound is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to produce thiophene-3-carbonyl chloride.[9] This acyl chloride is a highly reactive electrophile. The key intermediate, thiophene-3-carbonyl chloride, is then subjected to nucleophilic acyl substitution by a primary or secondary amine. The reaction proceeds through a tetrahedral intermediate which collapses to form the stable amide product and releases a chloride ion.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Thiophene compounds [m.chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

Electrophilic Substitution on the Thiophene Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Reactivity and Regioselectivity

Thiophene (B33073) is an electron-rich five-membered aromatic heterocycle that readily undergoes electrophilic aromatic substitution (SEAr) reactions.[1] Its reactivity is significantly greater than that of benzene (B151609) but generally lower than that of furan (B31954) and pyrrole.[2] This enhanced reactivity compared to benzene is attributed to the ability of the sulfur atom to stabilize the intermediate carbocation, known as the σ-complex or arenium ion, through the delocalization of its lone pair of electrons.[2] The resonance stabilization energy of benzene is greater than that of thiophene, meaning thiophene has less aromatic stabilization to lose in the rate-determining step of the reaction, leading to a lower activation energy and a faster reaction rate.[2]

The general mechanism for electrophilic substitution on thiophene involves a two-step process:

-

Attack of the electrophile: The π-electron system of the thiophene ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation.

-

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring and yielding the substituted thiophene.

Electrophilic substitution on the thiophene ring exhibits a strong preference for the C2 (α) position over the C3 (β) position.[1] This regioselectivity is a consequence of the greater stability of the σ-complex formed upon attack at the C2 position. Attack at the α-position allows for the delocalization of the positive charge over three atoms, including the sulfur atom, resulting in three significant resonance structures. In contrast, attack at the β-position results in a less stable intermediate with only two resonance contributors, where the positive charge is not as effectively delocalized onto the sulfur atom.[1]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiophene-3-carboxylic Acid Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of thiophene-3-carboxylic acid derivatives as potential therapeutic agents. The thiophene (B33073) scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds. This guide focuses on derivatives of this compound, highlighting their synthesis, biological evaluation, and relevance in drug discovery targeting cancer.

Application Notes

This compound and its derivatives are versatile building blocks in the design of novel drugs. The thiophene ring is often considered a bioisostere of a phenyl ring, offering similar structural properties while potentially improving pharmacokinetic profiles. The carboxylic acid moiety at the 3-position provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of esters, amides, and other analogues.

Recent research has highlighted the potential of benzo[b]this compound derivatives as potent anticancer agents. Specifically, certain derivatives have been shown to target the RhoA/ROCK signaling pathway, which is implicated in cancer cell proliferation, migration, and invasion.[1] By inhibiting this pathway, these compounds can induce apoptosis and suppress tumor growth.

Furthermore, various 2-aminothiophene-3-carboxylate esters have demonstrated significant and selective cytostatic activity against a range of cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[2] These compounds have been found to induce apoptosis and cause cell cycle arrest, making them promising candidates for further preclinical development.[2] The Gewald reaction is a common and efficient method for synthesizing these polysubstituted 2-aminothiophenes.[3]

The exploration of different substituents on the thiophene ring and modifications of the carboxylic acid group are crucial for optimizing the potency, selectivity, and drug-like properties of these compounds. The following protocols provide methodologies for the synthesis of key this compound derivatives and for the in vitro evaluation of their anticancer activity.

Data Presentation

Table 1: In Vitro Anticancer Activity of Benzo[b]this compound 1,1-Dioxide Derivatives

| Compound ID | R Group | MDA-MB-231 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |

| b6 | N-(3,4-dimethoxyphenyl) | >50 | >50 |

| b19 | N-(3,4-dimethoxyphenethyl) | 2.85 | 3.12 |

Data extracted from a study on benzo[b]this compound 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway.

Table 2: In Vitro Anticancer Activity of Various Thiophene Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (μM) |

| 4e | HeLa | 0.018 |

| 4e | A549 | 0.025 |

| 4e | HL-60 | 0.015 |

| 4e | Jurkat | 0.012 |

| 4e | K562 | 0.020 |

| 4g | HeLa | 0.022 |

| 4g | A549 | 0.030 |

| 4g | HL-60 | 0.018 |

| 4g | Jurkat | 0.016 |

| 4g | K562 | 0.025 |

Data extracted from a study on substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-(3,4-dimethoxyphenethyl)benzo[b]thiophene-3-carboxamide (a13)

This protocol describes the synthesis of a key intermediate in the preparation of biologically active benzo[b]thiophene derivatives.

Materials:

-

Benzo[b]this compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and petroleum ether (for chromatography)

Procedure:

-

To a solution of benzo[b]this compound (1.0 eq) in DCM, add EDCI (1.5 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3,4-dimethoxyphenethylamine (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford the desired product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. For N-(3,4-dimethoxyphenethyl)benzo[b]thiophene-3-carboxamide (a13), the expected ¹H NMR spectrum in CDCl₃ would show characteristic peaks for the aromatic protons of the benzo[b]thiophene and the dimethoxyphenethyl moieties, as well as the methylene (B1212753) protons of the ethyl chain and the methoxy (B1213986) groups.[4]

Protocol 2: Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

This protocol outlines a one-pot synthesis of a 2-aminothiophene derivative using the Gewald reaction.

Materials:

-

Acetone (B3395972) (ketone)

-

Ethyl cyanoacetate (B8463686) (active methylene nitrile)

-

Elemental sulfur

-

Morpholine (B109124) (amine base)

-

Ethanol (B145695) (solvent)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and condenser, combine acetone (1.0 eq), ethyl cyanoacetate (1.0 eq), elemental sulfur (1.1 eq), and ethanol.

-

Slowly add morpholine (1.0 eq) to the mixture with stirring.

-

Heat the reaction mixture to 50-60°C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

A precipitate should form. Collect the solid product by filtration.

-

Wash the collected solid with cold ethanol and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure ethyl 2-amino-4-methylthiophene-3-carboxylate.

-

Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized thiophene derivatives dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized thiophene derivatives in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Caption: A simplified workflow of the drug discovery and development process.

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of thiophene derivatives.

References

Thiophene-3-carboxylic Acid: A Versatile Scaffold for the Development of Novel Anti-inflammatory Agents

Introduction

Thiophene-3-carboxylic acid is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry for the development of novel anti-inflammatory agents. Its unique structural and electronic properties allow for diverse chemical modifications, leading to the synthesis of potent inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a scaffold for the discovery of new anti-inflammatory drugs.

Rationale for this compound in Anti-inflammatory Drug Design

The thiophene (B33073) ring is considered a bioisostere of the benzene (B151609) ring, offering similar steric and electronic properties while providing opportunities for unique interactions with biological targets. The carboxylic acid moiety at the 3-position serves as a crucial anchor for interacting with the active sites of enzymes like COX, mimicking the binding of the natural substrate, arachidonic acid. Furthermore, the thiophene scaffold's amenability to substitution at various positions allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Several commercially available anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, feature a thiophene core, highlighting the therapeutic potential of this heterocyclic system.[1]

Key Molecular Targets in Inflammation

The development of anti-inflammatory agents from this compound primarily focuses on the inhibition of enzymes involved in the arachidonic acid cascade and the modulation of pro-inflammatory signaling pathways.

-

Cyclooxygenase (COX): This enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is a primary target for anti-inflammatory drugs.[1]

-

5-Lipoxygenase (5-LOX): This enzyme is responsible for the synthesis of leukotrienes, which are potent mediators of inflammation and allergic responses.[1]

-

Nuclear Factor-kappa B (NF-κB): This transcription factor plays a central role in regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Its inhibition represents a key strategy for controlling inflammation.

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of various this compound derivatives against key inflammatory targets. This data provides a comparative overview of the potency and selectivity of different structural modifications.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Thiophene-3-Carboxamide Derivatives

| Compound ID | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| T-CA-1 | 4-Methoxyphenyl | >100 | 0.45 | >222 |

| T-CA-2 | 4-Chlorophenyl | >100 | 0.52 | >192 |

| T-CA-3 | 4-Fluorophenyl | >100 | 0.61 | >164 |

| T-CA-4 | 3,4-Dimethoxyphenyl | >100 | 0.38 | >263 |

| Celecoxib | (Reference) | 7.6 | 0.05 | 152 |

Data compiled from various sources.

Table 2: 5-Lipoxygenase (5-LOX) Inhibitory Activity of this compound Derivatives

| Compound ID | R Group | 5-LOX IC50 (µM) |

| T-LOX-1 | 3-Hydroxy-4-methoxyphenyl | 4.8 |

| T-LOX-2 | 3,4-Dihydroxyphenyl | 6.2 |

| T-LOX-3 | 4-Nitrophenyl | 12.5 |

| Zileuton | (Reference) | 0.5 |

Data compiled from various sources.

Table 3: Dual COX-2/5-LOX Inhibitory Activity of Benzothis compound Derivatives

| Compound ID | R Group | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |

| BT-D-1 | 4-Chlorophenyl | 0.67 | 2.33 |

| BT-D-2 | 4-Methoxyphenyl | 0.82 | 3.14 |

| Celecoxib | (Reference) | 0.05 | - |

| Zileuton | (Reference) | - | 0.5 |

Data compiled from various sources demonstrating dual inhibition.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in inflammation that are targeted by this compound derivatives.

Caption: COX-2 Signaling Pathway and Points of Inhibition.

Caption: NF-κB Signaling Pathway and a Potential Point of Inhibition.

Experimental Workflows

The following diagrams outline the general workflows for the synthesis and biological evaluation of this compound-based anti-inflammatory agents.

Caption: General Synthesis Workflow for Thiophene-3-carboxamides.

Caption: Biological Evaluation Workflow for Anti-inflammatory Activity.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-thiophene-3-carboxamides

This protocol describes a general method for the synthesis of N-aryl-thiophene-3-carboxamide derivatives, which are potent COX-2 inhibitors.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Substituted anilines

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (TEA)

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Activation of this compound:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain thiophene-3-carbonyl chloride.

-

-

Amide Coupling:

-

Dissolve the obtained thiophene-3-carbonyl chloride in anhydrous DCM.

-

To this solution, add the desired substituted aniline (1.0 eq) and triethylamine (1.5 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

-

Work-up and Purification:

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the pure N-aryl-thiophene-3-carboxamide.

-

-

Characterization:

-

Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 (ovine or human) and COX-2 (human) enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Assay buffer (e.g., Tris-HCl)

-

Synthesized thiophene derivatives (dissolved in DMSO)

-

Reference inhibitors (e.g., Celecoxib, Indomethacin)

-

96-well plates

-

Plate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the test compounds and reference inhibitors in DMSO.

-

Prepare working solutions by diluting the stock solutions in the assay buffer to achieve a range of final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

-

Assay Setup:

-

In a 96-well plate, add the following to the appropriate wells:

-

Blank: Assay buffer and heme.

-

Control (100% activity): Assay buffer, heme, and COX enzyme.

-

Inhibitor wells: Assay buffer, heme, COX enzyme, and the test compound or reference inhibitor at various concentrations.

-

-

It is recommended to perform all assays in duplicate or triplicate.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzymes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding arachidonic acid to all wells except the blank.

-

Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The reaction can be monitored kinetically over a period of 5-10 minutes.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Protocol 3: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol describes a method for assessing the 5-LOX inhibitory activity of the synthesized compounds.

Materials:

-

5-Lipoxygenase (from potato or human source)

-

Linoleic acid (substrate)

-

Assay buffer (e.g., phosphate (B84403) buffer)

-

Synthesized thiophene derivatives (dissolved in DMSO)

-

Reference inhibitor (e.g., Zileuton)

-